Mead acid ethanolamide is classified under the category of fatty acid ethanolamides, which are bioactive lipids involved in various physiological processes. It is synthesized enzymatically from Mead acid through a process similar to that of arachidonic acid's conversion to arachidonoylethanolamide. This compound has garnered attention for its potential role as an endogenous agonist for cannabinoid receptors CB1 and CB2, similar to the well-studied anandamide .
The synthesis of Mead acid ethanolamide can be achieved through enzymatic pathways that involve the condensation of Mead acid with ethanolamine. The process mirrors that used for the synthesis of arachidonoylethanolamide from arachidonic acid. Specifically, this reaction occurs in cellular membranes, particularly in the hippocampus of rats and humans .
Recent studies have demonstrated that chemically synthesized Mead acid ethanolamide exhibits comparable efficacy to arachidonoylethanolamide in binding to cannabinoid receptors, indicating its potential therapeutic applications . The synthesis can also be performed using various natural sources rich in fatty acids, which can serve as substrates for the production of fatty acid ethanolamides .
Mead acid (5,8,11-eicosatrienoic acid) has a molecular formula of C20H34O2 and features a long hydrocarbon chain with three cis double bonds located at positions 5, 8, and 11. The structure can be represented as follows:
The presence of these double bonds contributes to its classification as a polyunsaturated fatty acid. The molecular structure allows it to interact effectively with biological membranes and receptors .
Mead acid undergoes various metabolic transformations within the body. One significant reaction involves its conversion by cyclooxygenase enzymes into hydroxy-eicosatrienoic acids (HETrEs), such as 13-hydroxy-5,8,11-eicosatrienoic acid. These metabolites play roles in inflammation and cell signaling .
Additionally, Mead acid can substitute for arachidonic acid in phospholipids during periods of dietary deficiency, leading to the accumulation of Mead ethanolamide through enzymatic pathways .
The mechanism by which Mead acid ethanolamide exerts its effects primarily involves its interaction with cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it modulates various signaling pathways related to pain perception, appetite regulation, and neuroprotection. Studies indicate that Mead acid ethanolamide is equipotent to anandamide in inhibiting adenylyl cyclase activity and influencing calcium currents in neuronal cells .
This action suggests that Mead acid ethanolamide may have therapeutic implications in conditions such as epilepsy and chronic pain due to its ability to mimic the effects of endocannabinoids .
Mead acid ethanolamide has potential applications in various scientific fields:
Research continues to explore the broader implications of Mead acid ethanolamide in health and disease management .
Mead acid ethanolamide, systematically designated as (5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide, is a bioactive lipid derivative of Mead acid (5Z,8Z,11Z-eicosatrienoic acid). Its molecular formula is C~22~H~39~NO~2~, with a molecular weight of 349.55 g/mol. Structurally, it comprises a 20-carbon polyunsaturated fatty acid chain with three cis double bonds at positions Δ5, Δ8, and Δ11, coupled to ethanolamine via an amide linkage [4] [6]. This configuration classifies it as an omega-9 (ω-9) fatty acid ethanolamide due to the position of its earliest double bond at the ninth carbon from the methyl terminus [3] [5].
In biochemical nomenclature, Mead acid ethanolamide belongs to the N-acylethanolamine (NAE) family, which includes endogenous lipid mediators like anandamide (arachidonoylethanolamide). Alternative designations include 5,8,11-eicosatrienoyl ethanolamide or Mead ethanolamide, reflecting its Mead acid backbone [1] [2]. Its IUPAC name emphasizes the Z (cis) stereochemistry of all double bonds, critical for its three-dimensional conformation and biological activity [6].
Table 1: Structural and Physicochemical Properties of Mead Acid Ethanolamide
Property | Value |
---|---|
Molecular Formula | C~22~H~39~NO~2~ |
Molecular Weight | 349.55 g/mol |
Systematic Name | (5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide |
Boiling Point | 522.1 ± 50.0 °C |
Density | 0.9 ± 0.1 g/cm³ |
LogP (Partition Coefficient) | 6.34 |
CAS Registry Number | 169232-04-6 |
Mead acid ethanolamide’s amphipathic nature arises from its hydrophobic eicosanoid chain and polar ethanolamide headgroup, enabling interactions with both membrane receptors and lipid bilayers [2] [6]. Its biosynthesis occurs enzymatically via N-acyltransferase and N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), the same pathway that generates anandamide [1] [3].
Mead acid ethanolamide was first identified in the mid-1990s as part of investigations into endogenous cannabinoid receptor ligands. Its precursor, Mead acid (5Z,8Z,11Z-eicosatrienoic acid), was initially characterized by James F. Mead in 1956 during studies on essential fatty acid deficiency (EFAD) in rats. Mead observed that this ω-9 eicosatrienoic acid accumulated in tissues when dietary linoleic acid (ω-6) and α-linolenic acid (ω-3) were scarce [3] [4].
The ethanolamide derivative entered scientific discourse in 1995, when a landmark study synthesized and pharmacologically evaluated it as a potential cannabinoid agonist. This research demonstrated that Mead acid ethanolamide could competitively bind to both central (CB~1~) and peripheral (CB~2~) cannabinoid receptors with affinity comparable to anandamide [1]. Specifically:
These findings positioned Mead acid ethanolamide as the first endocannabinoid-like molecule derived from a non-ω-6 fatty acid. Unlike anandamide (from arachidonic acid), it originates from Mead acid, which mammals synthesize de novo from oleic acid during EFAD [3] [4]. Early enzymatic studies further revealed that rat and human hippocampal membranes efficiently converted Mead acid to its ethanolamide, highlighting its physiological relevance [1].
Mead acid ethanolamide occupies a unique niche at the intersection of endocannabinoid and eicosanoid signaling pathways.
Endocannabinoid System Interactions
As a cannabinoid receptor agonist, Mead acid ethanolamide activates both CB~1~ (predominant in the central nervous system) and CB~2~ (enriched in immune tissues) receptors. Its binding affinity parallels that of anandamide, though it exhibits partial agonism and lower efficacy in modulating ion channels. For example:
Quantitatively, Mead acid ethanolamide is a minor component of the N-acylethanolamine (NAE) pool in most tissues. Its levels rise during essential fatty acid deficiency, where it may partially compensate for reduced anandamide signaling [3].
Table 2: Tissue Distribution of Mead Acid and Its Ethanolamide Precursor
Tissue/Cell Type | Mead Acid (% Total Fatty Acids) | Primary NAEs Present |
---|---|---|
Human Neonatal Umbilical Artery | 2.40–2.53% (Phospholipids) | Palmitoylethanolamide > Anandamide > Mead ethanolamide |
Adult Human Liver | 0.20% (Total Lipids) | Anandamide, Oleoylethanolamide |
Calf Articular Cartilage | 5.12% (Polar Lipids) | Abundant in developing cartilage |
PC12 Neuronal Cells | 3.80% (Phosphatidylethanolamine) | Anandamide dominant |
Eicosanoid System Interactions
Mead acid ethanolamide’s backbone, Mead acid, serves as a substrate for eicosanoid-generating enzymes:
Functionally, Mead acid ethanolamide bridges lipid pathways: Its hydrolysis by fatty acid amide hydrolase (FAAH) releases Mead acid, which then enters eicosanoid synthesis. Conversely, its agonism at cannabinoid receptors modulates immune and neuronal functions typically influenced by eicosanoids [2] [5]. This dual positioning underscores its role as a metabolic "shunt" during essential fatty acid deprivation, redirecting oleic acid toward signaling molecules that partially mimic ω-6-derived endocannabinoids and eicosanoids [3] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7